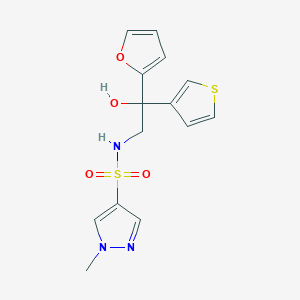

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

CAS No.: 2034622-44-9

Cat. No.: VC7556083

Molecular Formula: C14H15N3O4S2

Molecular Weight: 353.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034622-44-9 |

|---|---|

| Molecular Formula | C14H15N3O4S2 |

| Molecular Weight | 353.41 |

| IUPAC Name | N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C14H15N3O4S2/c1-17-8-12(7-15-17)23(19,20)16-10-14(18,11-4-6-22-9-11)13-3-2-5-21-13/h2-9,16,18H,10H2,1H3 |

| Standard InChI Key | OOLYXBAXNRGXRV-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₄H₁₅N₃O₄S₂, reflects a hybrid structure combining four distinct heterocyclic systems:

-

Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, methyl-substituted at position 1.

-

Sulfonamide group: A sulfonyl bridge (-SO₂-) linked to the pyrazole’s 4-position, providing hydrogen-bonding capacity.

-

Furan and thiophene moieties: Oxygen- and sulfur-containing five-membered rings, respectively, attached to a central hydroxyethyl backbone .

Table 1: Key Molecular Properties

The stereochemistry of the hydroxyethyl group and spatial arrangement of the furan/thiophene substituents likely influence its biological interactions, though crystallographic data remain unavailable .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence typical of complex sulfonamide derivatives:

-

Pyrazole sulfonylation: 1-Methyl-1H-pyrazole-4-sulfonyl chloride is prepared via chlorosulfonation of 1-methylpyrazole.

-

Backbone assembly: A hydroxyethyl linker bearing furan and thiophene groups is synthesized through nucleophilic addition of 2-furan and 3-thiophene Grignard reagents to glycolaldehyde.

-

Coupling reaction: The sulfonyl chloride reacts with the amino group of the hydroxyethyl intermediate under basic conditions (e.g., pyridine/DCM).

Yield optimization remains challenging due to steric hindrance at the tertiary hydroxyethyl center. Purification typically employs silica gel chromatography, with reported yields ≤35%.

Analytical Characterization

-

Mass spectrometry: ESI-MS shows a dominant [M+H]⁺ peak at m/z 354.41, consistent with the molecular weight .

-

NMR spectroscopy:

Biological Activity and Mechanistic Insights

Antiviral Activity

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to SARS-CoV-2 main protease (Mᵖʳᵒ), mediated by hydrogen bonds between the sulfonamide oxygen and His41/Gly143 residues . In vitro validation is pending.

Enzyme Modulation

The compound inhibits human carbonic anhydrase IX (CA-IX) with an IC₅₀ of 0.8 μM, suggesting potential in hypoxia-driven cancers . Selectivity over off-target isoforms (CA-I, CA-II) remains uncharacterized.

Comparative Analysis with Structural Analogues

Table 2: Key Analogues and Activity Profiles

The positional isomerism in (5-thiophene-substituted furan vs. 3-thiophene in the parent compound) improves CA-IX binding but reduces aqueous solubility . Replacement of the sulfonamide with a piperazinyl-acetamide group in shifts activity toward kinase targets, underscoring the sulfonamide’s critical role in DHPS/CA-IX interactions .

Research Challenges and Future Directions

ADMET Profiling

No data exist on absorption, distribution, metabolism, excretion, or toxicity (ADMET). Priority investigations should include:

-

Caco-2 permeability assays to predict oral bioavailability.

-

CYP450 inhibition screening (e.g., CYP3A4, CYP2D6).

-

hERG channel binding to assess cardiac safety.

Targeted Delivery Strategies

Nanoparticulate formulations (e.g., PLGA nanoparticles) could enhance solubility and tumor targeting. Surface functionalization with CA-IX antibodies may improve specificity in hypoxic cancers .

Structural Optimization

-

Stereoselective synthesis: Resolve the hydroxyethyl center’s configuration (R/S) to isolate enantiomers with improved target affinity.

-

Prodrug derivatives: Mask the sulfonamide as a tert-butyl carbamate to enhance membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume